molecular formula C9H11IN2OS B1433461 6-methoxy-3-methylbenzo[d]thiazol-2(3H)-imine hydroiodide CAS No. 5530-52-9

6-methoxy-3-methylbenzo[d]thiazol-2(3H)-imine hydroiodide

Cat. No.: B1433461
CAS No.: 5530-52-9
M. Wt: 322.17 g/mol
InChI Key: WPPOEJLOELANGD-UHFFFAOYSA-N
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Description

6-Methoxy-3-methylbenzo[d]thiazol-2(3H)-imine hydroiodide is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

The synthesis of 6-methoxy-3-methylbenzo[d]thiazol-2(3H)-imine hydroiodide typically involves the reaction of 6-methoxy-2(3H)-benzothiazolone with methyl iodide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the methylation process. The reaction mixture is then purified to obtain the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

6-Methoxy-3-methylbenzo[d]thiazol-2(3H)-imine hydroiodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically leads to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Methoxy-3-methylbenzo[d]thiazol-2(3H)-imine hydroiodide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new pharmaceuticals and therapeutic agents.

    Medicine: Research has shown that derivatives of this compound may have potential as drug candidates for treating various diseases. Its ability to interact with specific molecular targets makes it a promising lead compound in drug discovery.

    Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-methoxy-3-methylbenzo[d]thiazol-2(3H)-imine hydroiodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

6-Methoxy-3-methylbenzo[d]thiazol-2(3H)-imine hydroiodide can be compared with other similar compounds such as:

    6-Methoxy-2(3H)-benzothiazolone: This compound shares a similar core structure but lacks the methyl and imine groups. It has different chemical properties and applications.

    3-Methyl-2-benzothiazolinone hydrazone hydrochloride: This compound has a similar benzothiazole core but with different substituents. It is used in different applications, such as in analytical chemistry for detecting aldehydes and ketones.

Properties

IUPAC Name

6-methoxy-3-methyl-1,3-benzothiazol-2-imine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS.HI/c1-11-7-4-3-6(12-2)5-8(7)13-9(11)10;/h3-5,10H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPOEJLOELANGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00110032
Record name 6-Methoxy-3-methyl-2(3H)-benzothiazolimine hydroiodide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00110032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5530-52-9
Record name 6-Methoxy-3-methyl-2(3H)-benzothiazolimine hydroiodide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00110032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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